3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate
Description
3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C17H15NO4. It is known for its unique structure, which combines a pyridine ring with a chromene moiety.
Properties
IUPAC Name |
pyridin-3-ylmethyl 6-methoxy-2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-15-4-5-16-13(8-15)7-14(11-21-16)17(19)22-10-12-3-2-6-18-9-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPRESQJYNPPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate typically involves the condensation of 3-pyridinylmethanol with 6-methoxy-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The chromene moiety can interact with nucleophilic sites, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxamide
- 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylic acid
- 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxaldehyde
Uniqueness
3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate stands out due to its ester functional group, which imparts unique reactivity and solubility properties. This makes it particularly useful in synthetic chemistry and drug development .
Biological Activity
Overview
3-Pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C17H15NO4. It features a chromene core substituted with a pyridinylmethyl group and a methoxy group, contributing to its unique biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antimicrobial and anticancer research.
- Molecular Formula : C17H15NO4
- Molecular Weight : ~299.31 g/mol
- Appearance : Solid, typically with a purity of around 90%
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in various studies, indicating its use as a lead compound in cancer drug development.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways, which could be beneficial for therapeutic applications.
The mechanism of action for this compound involves its interaction with biological targets:
- The chromene moiety can interact with nucleophilic sites within proteins.
- The pyridine ring participates in π-π stacking interactions with aromatic residues, influencing protein function and activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Methoxy-2H-chromene-3-carbaldehyde | Contains an aldehyde instead of a carboxylate | Exhibits different reactivity patterns due to aldehyde functionality |
| Phenethyl 6-methoxy-2H-chromene-3-carboxylate | Substituted with phenethyl group | May show distinct biological activity compared to pyridine derivatives |
| N'-hydroxy-6-methoxy-2H-chromene-3-carboximidamide | Contains hydroxy and imidamide groups | Potentially different pharmacological effects due to functional group variations |
This table illustrates how variations in substituents can influence the biological activity and chemical behavior of related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of chromenes for their anticancer properties. Results indicated that certain modifications to the chromene structure enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Evaluation : Research highlighted in MDPI Molecules demonstrated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Interaction Studies : Another study focused on the enzyme inhibitory potential of chromene derivatives, suggesting that modifications like those found in this compound could enhance binding affinity to target enzymes .
Q & A
Q. What synthetic methodologies are effective for preparing 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate?
Methodological Answer: The compound can be synthesized via condensation reactions involving chromene precursors. A validated approach involves refluxing 6-methoxychromene-3-carboxylic acid derivatives with 3-pyridinylmethanol in the presence of coupling agents (e.g., DCC/DMAP). Alternatively, chromene esterification via diethyl malonate under basic conditions (ethanol/piperidine) has been reported for analogous structures, yielding high-purity products . Optimize reaction time (30–40 minutes) and stoichiometry to avoid side products like unreacted aldehydes or dimerization .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Analyze and spectra to confirm methoxy (δ ~3.8 ppm), pyridinyl (δ 7.5–8.5 ppm), and chromene carbonyl (δ ~165 ppm) groups.
- X-ray crystallography : For crystalline samples, determine space group (e.g., monoclinic P21/c) and unit cell parameters (e.g., ) using Bruker diffractometers .
- HPLC : Validate purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What solvent systems are suitable for solubility and stability studies?
Methodological Answer: The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests in buffered solutions (pH 4–9) at 25°C reveal hydrolytic degradation of the ester moiety under alkaline conditions. Use accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
Advanced Research Questions
Q. How can hydrogen bonding networks influence the compound’s crystallographic behavior?
Methodological Answer: Hydrogen bonding motifs (e.g., C=O···H–N or O–H···O interactions) dictate crystal packing. Employ graph set analysis (Etter’s formalism) to classify patterns (e.g., rings) using SHELXL-refined X-ray data . For example, the pyridinyl N atom may act as an acceptor, while the chromene carbonyl forms donor-acceptor pairs, stabilizing the lattice .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer: Discrepancies between solution (NMR) and solid-state (XRD) structures often arise from conformational flexibility. Apply dynamic NMR to assess rotational barriers of the pyridinylmethyl group. For XRD, refine disorder models using SHELXL’s PART instructions and validate with residual density maps . Cross-reference with DFT-optimized gas-phase structures to identify dominant conformers .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Synthetic derivatives : Modify the methoxy group (e.g., replace with halogens or bulky substituents) and assess bioactivity changes.
- Docking studies : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, leveraging the pyridinyl group’s π-stacking potential .
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7) with IC determination, comparing to structurally related antineoplastic agents like Entinostat .
Q. What computational methods predict the compound’s electronic properties?
Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Analyze charge distribution on the pyridinyl N and chromene carbonyl to predict reactivity sites for nucleophilic/electrophilic attacks .
Methodological Notes
- Crystallography : Use SHELXL for refinement, incorporating anisotropic displacement parameters and hydrogen bonding restraints .
- Data Validation : Apply Rietveld refinement for powder XRD or twin-law corrections for single crystals with SHELXL’s TWIN command .
- Contradiction Analysis : Employ triangulation (e.g., NMR, XRD, and DFT) to reconcile conflicting data, following qualitative research frameworks for iterative hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
